molecular formula C9H14OS B13270851 3-(5-Methylthiophen-3-yl)butan-2-ol

3-(5-Methylthiophen-3-yl)butan-2-ol

Cat. No.: B13270851
M. Wt: 170.27 g/mol
InChI Key: XMTCAGBZOWWWNQ-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-3-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS and a molecular weight of 170.27 g/mol . This compound features a thiophene ring substituted with a methyl group and a butanol side chain. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-3-yl)butan-2-ol typically involves the reaction of 5-methylthiophene with butan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(5-Methylthiophen-3-yl)butan-2-ol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate biochemical processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylthiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanol side chain.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

3-(5-methylthiophen-3-yl)butan-2-ol

InChI

InChI=1S/C9H14OS/c1-6-4-9(5-11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3

InChI Key

XMTCAGBZOWWWNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C)C(C)O

Origin of Product

United States

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